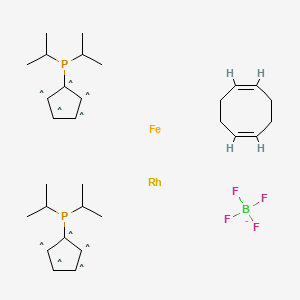

1,1'-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate” is a highly efficient catalyst for the hydrogenation of aldehydes and ketones . It has been found to be effective in the synthesis of acids .

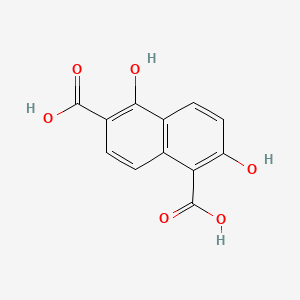

Molecular Structure Analysis

The molecular structure of “1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate” is represented by the formula C30H48BF4FeP2Rh . The InChI representation of the molecule is also available .

Chemical Reactions Analysis

This compound is utilized as a catalyst in the hydrogenation of aldehydes and ketones . It is also used in the general and efficient cross-coupling of thiols with aryl halides .

Wissenschaftliche Forschungsanwendungen

Hydroformylation Catalyst : This compound has been used as a catalyst precursor for the hydroformylation of hexenes. Studies have shown good activity and moderate regioselectivity in producing aldehydes (Bianchini et al., 2005).

Heterobimetallic Complex Formation : It reacts with various metals like platinum, gold, and rhodium to form heterobimetallic complexes, useful in catalytic applications like hydroformylation (Schmied et al., 2015).

Fluorophilicities Study : Its derivatives have been synthesized and analyzed for fluorophilicities, showing diverse regioisomer compositions, which are significant in organometallic chemistry (Kvíčala et al., 2002).

Complexes with N-Heterocyclic Carbene Ligands : It forms complexes with rhodium and iridium, which exhibit interesting reactivity with carbon monoxide, indicating potential in carbonylation reactions (Panov et al., 2012).

Asymmetric Hydrogenation : This compound has been used in the asymmetric hydrogenation of olefins and ketones, achieving excellent enantioselectivity, which is crucial in producing chiral compounds (Maienza et al., 1999).

Heteropolymetallic Complex Synthesis : It's utilized in synthesizing heteropolymetallic complexes, demonstrating significant interactions and unique NMR characteristics (Longato et al., 1991).

Catalytic Polymerization : It catalyzes polymerization of phenylacetylene, yielding high-molecular-weight polyphenylacetylene, useful in materials science (Lee et al., 1996).

Transition Metal-Mediated Ring-Opening Polymerization : Used in catalyzing the ring-opening polymerization of silicon-bridged ferrocenophanes, this compound aids in producing high molecular weight polyferrocenylsilanes (Temple et al., 2002).

Wirkmechanismus

Target of Action

It is known to be used as a catalyst in various chemical reactions .

Mode of Action

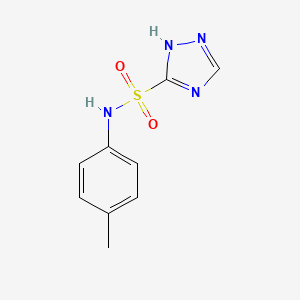

This compound acts as a catalyst in several types of coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It facilitates these reactions by accelerating the rate at which they occur, without being consumed in the process .

Biochemical Pathways

The specific biochemical pathways affected by this compound are dependent on the type of reaction it is catalyzing. For instance, in the case of cross-coupling reactions, it facilitates the formation of carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds .

Pharmacokinetics

Its role is to facilitate the reaction and it remains unchanged after the reaction is complete .

Result of Action

The result of the action of this compound is the successful completion of the chemical reaction it is catalyzing. This can lead to the formation of new compounds, which can have various applications in fields like pharmaceuticals, materials science, and more .

Eigenschaften

InChI |

InChI=1S/2C11H18P.C8H12.BF4.Fe.Rh/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*5-10H,1-4H3;1-2,7-8H,3-6H2;;;/q;;;-1;;/b;;2-1-,8-7-;;; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIPKMKCCUWUIS-ISVFTUMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.C1CC=CCCC=C1.[Fe].[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.CC(P(C(C)C)[C]1[CH][CH][CH][CH]1)C.CC(P(C(C)C)[C]1[CH][CH][CH][CH]1)C.C1/C=C\CC/C=C\C1.[Fe].[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48BF4FeP2Rh- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704840 |

Source

|

| Record name | PUBCHEM_53485855 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157772-65-1 |

Source

|

| Record name | PUBCHEM_53485855 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Naphtho[2,3-D]imidazole-2-carbonitrile](/img/structure/B583013.png)

![Benzoic acid, 4-[[(dimethylamino)methylene]amino]-](/img/structure/B583015.png)

![Ethyl 2-amino-6-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B583019.png)